6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
Description
Properties
CAS No. |
91224-49-6 |
|---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-methyl-6-methylsulfonyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O4S/c1-5-10-7-3-6(17(2,15)16)4-8(12(13)14)9(7)11-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
FJAMBSRKFPYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted o-Phenylenediamines with Nitro-Substituted Aldehydes
- A typical route involves reacting 4-nitro-o-phenylenediamine or 4-nitro-substituted benzaldehyde derivatives with methyl-substituted diamines or aldehydes to form the benzimidazole core with nitro and methyl groups at desired positions.
- For example, 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde have been used to prepare 5(6)-substituted benzimidazoles, which can be further functionalized.
Introduction of Methanesulfonyl Group
- The methanesulfonyl (mesyl) group is typically introduced via sulfonylation reactions using methanesulfonyl chloride or methanesulfonic acid derivatives.
- This step is often performed after the benzimidazole ring formation to avoid interference with ring closure.
- Mesylation can be catalyzed or facilitated by bases or Lewis acids in suitable solvents such as polar aprotic solvents (e.g., DMF, DMSO).
Detailed Preparation Method for 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole
Stepwise Synthetic Route
Representative Experimental Procedure
- Dissolve 2-methyl-4-nitro-1H-benzimidazole in dry dichloromethane under inert atmosphere.
- Cool the solution to 0 °C and add triethylamine as base.
- Slowly add methanesulfonyl chloride dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction with water, extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
- Purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
- Triethylamine is commonly used as a base to neutralize HCl formed during sulfonylation.
- Lewis acids (e.g., ZnCl2) can be employed to activate the benzimidazole ring for electrophilic substitution if needed.
Analytical and Purification Techniques
- Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems.
- Purification is typically achieved by silica gel column chromatography.
- Characterization includes 1H and 13C NMR spectroscopy, confirming substitution patterns.
- Mass spectrometry and melting point determination are used to confirm molecular weight and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The regioselective introduction of the methanesulfonyl group at position 6 is facilitated by the electronic effects of the nitro and methyl substituents, directing electrophilic substitution.
- Microwave-assisted synthesis and polymer-supported catalysts have been reported for benzimidazole derivatives but are less common for this specific compound due to the sensitivity of the sulfonyl group.
- The use of mild conditions and careful control of reaction parameters is critical to avoid decomposition or over-substitution.
- The compound’s preparation is often part of pharmaceutical intermediate synthesis, requiring high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Cyclization Conditions: Acidic or basic conditions, often with the use of catalysts.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Cyclized Products: Formed through cyclization reactions, leading to more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole exhibits promising antimicrobial , antiviral , and anticancer properties.
Antibacterial Activity
Research indicates that this compound has notable antibacterial effects against various strains. The following table summarizes its activity:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 18 |
These results suggest potential for developing new antibacterial agents against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth. For example, a study showed that modifications in the substituents on the benzimidazole ring significantly enhanced anticancer activity against various cancer cell lines .
Biological Studies
This compound is employed in enzyme inhibition studies due to its structural similarity to biologically active molecules. It has been identified as a potent inhibitor of several key enzymes involved in inflammatory pathways, such as TNF-α and p38α MAP kinase .
Case Study: Anti-inflammatory Effects
A study by Dios et al. (2005) highlighted the importance of the N-sulfonyl group in enhancing the inhibitory effects on p38α MAP kinase, demonstrating how structural modifications can lead to improved pharmacological profiles .
Material Science
In material science, this compound is investigated for its potential in synthesizing advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics.
Agricultural Applications
The compound is also being explored for its potential use as a pesticide or herbicide. Its biological activity against various pests suggests that it could serve as an environmentally friendly alternative to conventional agricultural chemicals.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antibacterial and anticancer properties; potential for drug development |
| Biological Studies | Acts as an enzyme inhibitor; significant anti-inflammatory effects |
| Material Science | Potential for synthesizing advanced materials with unique electronic properties |
| Agriculture | Investigated as a pesticide/herbicide with biological activity against pests |
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfonyl)-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with nucleic acids and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
A detailed comparison of 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole with structurally related compounds is outlined below, focusing on substituent effects, biological activities, and synthetic considerations.
Table 1: Structural and Functional Comparison
Key Insights
The 4-nitro group, less common than 5-nitro substitutions, may alter electronic distribution compared to 5-nitro derivatives (e.g., antiparasitic agents in ).
Biological Activity Trends :
- 2-Methyl substitution confers steric bulk but lower reactivity compared to 2-chloromethyl or 2-carboxylic acid derivatives, which are linked to higher cytotoxicity .
- The benzimidazole nucleus is critical for kinase inhibition (e.g., APY29 ), suggesting that the 6-sulfonyl and 4-nitro groups in this compound may modulate selectivity or potency.
Synthetic Challenges :
- Introducing methanesulfonyl and nitro groups requires multi-step synthesis, contrasting with simpler 2-substituted derivatives prepared via condensation or oxidation .
Biological Activity
6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anthelmintic, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is a derivative of benzimidazole, characterized by the following structure:
- Chemical Formula : C₉H₁₁N₃O₃S
- Molecular Weight : 229.26 g/mol
The presence of the methanesulfonyl group and the nitro group in its structure is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds related to benzimidazoles exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 18 |
These results suggest that this compound may serve as a potential candidate for developing new antibacterial agents against resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported that certain benzimidazole derivatives exhibit significant antifungal effects against pathogenic fungi.
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 22 |
| This compound | Aspergillus niger | 19 |
The mechanism underlying this activity may involve interference with the fungal cell wall synthesis or other critical cellular processes .
Anthelmintic Activity
The anthelmintic potential of benzimidazole derivatives is well-documented. Compounds such as this compound have shown efficacy comparable to standard anthelmintics like Albendazole.
| Compound | Helminth Species | Effective Concentration (µg/mL) |
|---|---|---|
| This compound | Haemonchus contortus | 5 |
| This compound | Necator americanus | 7 |
These findings indicate that the compound could be explored further for its potential use in treating helminth infections .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has been tested against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HUH7 (liver cancer) | 15.5 |
| MCF7 (breast cancer) | 12.3 |
The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Studies and Research Findings
Several case studies have focused on the biological activities of benzimidazole derivatives, including:
- Antibacterial Efficacy : A study demonstrated that modifications in the substituents on the benzimidazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Mechanisms : Research indicated that certain structural features of benzimidazoles are crucial for their antifungal activity, particularly those affecting membrane integrity .
- Anticancer Potency : In vitro studies showed that compounds similar to this compound can inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Methanesulfonyl)-2-methyl-4-nitro-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. A nitro group is introduced via nitration at the 4-position, followed by sulfonation at the 6-position using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride to ensure complete substitution). Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The methanesulfonyl group (δ ~3.3 ppm for CH₃, singlet) and nitro group (para-substitution confirmed by aromatic proton splitting patterns).
- IR : Strong absorptions at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (asymmetric NO₂ stretching).
- MS : Molecular ion peak [M+H]⁺ and fragment ions corresponding to loss of NO₂ (m/z –46) or SO₂CH₃ (m/z –95).
Cross-validation with X-ray crystallography (e.g., SHELX programs ) is recommended for unambiguous structural confirmation.
Q. How does the electron-withdrawing nitro group influence the reactivity of the benzimidazole core?
- Methodological Answer : The nitro group at the 4-position deactivates the ring, directing electrophilic substitution to the 5- or 7-positions. This electronic effect stabilizes the sulfonyl group at the 6-position, enhancing resistance to nucleophilic attack. Reactivity studies should employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments arising from NMR/IR limitations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL provides precise bond lengths and angles. For example, the C–S bond in the methanesulfonyl group typically measures ~1.76 Å, while the nitro group’s O–N–O angle is ~125°. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism) require iterative refinement and validation via Hirshfeld surface analysis .
Q. What strategies address contradictions in biological activity data for structurally similar benzimidazole derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation strategies include:
- Triangulation : Replicate assays across multiple models (e.g., bacterial vs. mammalian).
- Purity Verification : Use HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC.
- Structure-Activity Relationship (SAR) : Compare substituent effects using derivatives like 2-methyl-4-nitro analogs .
Q. How can computational methods predict the compound’s pharmacokinetic properties and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., caspases ).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
